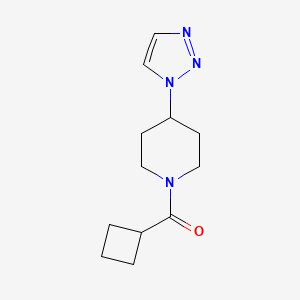

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

cyclobutyl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-12(10-2-1-3-10)15-7-4-11(5-8-15)16-9-6-13-14-16/h6,9-11H,1-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKFAUPRYOOLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .

Step 1: Synthesis of the azide precursor.

Step 2: Cycloaddition reaction.

Step 3: Introduction of the cyclobutanecarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.

Scientific Research Applications

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. The cyclobutanecarbonyl group can also interact with proteins and enzymes, modulating their function.

Comparison with Similar Compounds

Fluoroquinolone Derivatives with 4-(1H-1,2,3-triazol-1-yl)piperidine Moieties

A seminal study by Huang et al. (2010) incorporated 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine groups into fluoroquinolone antibiotics at the C7 position to enhance antibacterial activity. These derivatives, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrated moderate to potent activity against Gram-positive and Gram-negative pathogens. However, the target compound differs by replacing the fluoroquinolone core with a cyclobutanecarbonyl group, which may reduce DNA gyrase inhibition (a fluoroquinolone mechanism) but improve pharmacokinetic properties such as solubility and metabolic stability .

Table 1: Comparison with Fluoroquinolone Analogs

Stability Compared to Tert-Butyl Piperazine-Triazole Derivatives

Degradation studies of tert-butyl 4-(1H-1,2,3-triazol-1-yl)piperazine derivatives (e.g., compounds 1a and 1b ) revealed instability in simulated gastric fluid due to hydrolysis of the tert-butyl carbamate group. In contrast, the cyclobutanecarbonyl group in the target compound may confer greater resistance to acidic hydrolysis, as cyclobutane’s strained ring enhances electrophilic carbonyl reactivity but could also stabilize against enzymatic cleavage. This hypothesis warrants experimental validation .

Cyclobutane-Containing JAK Inhibitors

Cyclobutane and azetidine rings are common in Janus kinase (JAK) inhibitors for their conformational rigidity and binding selectivity. For example, Comparative Compound 5 (N'-cyano-4-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]piperidine-1-carboximidamide) uses a piperidine-triazole scaffold but lacks the cyclobutanecarbonyl group.

Table 2: Comparison with JAK Inhibitor Analogs

Biological Activity

1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 347.45516 g/mol

The presence of the triazole ring is significant for its biological activity, as triazoles are known to exhibit a range of pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with triazole moieties have been shown to inhibit various enzymes, including those involved in metabolic pathways.

- Antimicrobial Properties : Triazole derivatives often exhibit antimicrobial activity against bacteria and fungi, making them valuable in treating infections.

- Interaction with Biological Targets : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways that could lead to therapeutic effects.

Research Findings

Recent studies have explored the biological effects of similar triazole-containing compounds. For instance:

Table 1: Biological Activities of Related Triazole Compounds

| Compound Name | Target | IC50 (μM) | Reference |

|---|---|---|---|

| MMG-0706 | IDO1 | 0.34 | |

| MMG-0752 | IDO1 | 0.28 | |

| Compound X | Bacterial Strain Y | 10.5 |

These findings suggest that structural modifications in triazole-containing compounds can lead to significant variations in their biological activity.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of a series of triazole derivatives against various pathogens. The results indicated that compounds with a similar structure to this compound exhibited notable antimicrobial properties, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism linked to cancer progression. The study demonstrated that certain triazole derivatives could effectively inhibit IDO activity at low concentrations, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.